N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide
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Overview
Description
N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molar mass of 284.378 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the cyclopropoxy group: The cyclopropoxy group is attached via nucleophilic substitution reactions.
Addition of the methanesulfonamide group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.
Industry: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and affecting downstream biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(5-Tert-butyl-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide: This compound has a similar methanesulfonamide group but differs in the structure of the attached ring.
Bistriflimide: Although structurally different, bistriflimide shares some chemical properties and applications in ionic liquids and batteries.
Properties
Molecular Formula |
C13H20N2O3S |
---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(5-tert-butyl-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)10-7-14-8-11(15-19(4,16)17)12(10)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3 |
InChI Key |
MWFROPAKHIVARM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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